molecular formula C12H15NO5 B1456534 (R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid CAS No. 1219446-76-0

(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid

Cat. No. B1456534
M. Wt: 253.25 g/mol
InChI Key: FKRCGPLCZBPVIA-MRVPVSSYSA-N
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Description

The compound “®-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The ®-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy) part of the molecule suggests that it has a dioxolane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups and two alkyl chains .


Molecular Structure Analysis

The molecular structure of this compound would likely show the nicotinic acid moiety connected to the dioxolane ring via a methoxy group. The ® in the name indicates that the compound has a specific configuration at one of its chiral centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the configuration of the chiral center, and the overall shape and size of the molecule .

Scientific Research Applications

Lipid Metabolism and Cardiovascular Health

Nicotinic acid has been extensively studied for its effects on lipid metabolism, particularly its ability to modify blood lipid profiles beneficially. It is the most effective agent for increasing high-density lipoprotein (HDL) cholesterol levels and reducing lipoprotein(a) levels. Prolonged-release nicotinic acid formulations, designed to minimize side effects associated with immediate-release forms, have shown efficacy in slowing atherosclerotic progression and potentially inducing regression of atherosclerosis in patients on stable statin therapy. These effects make nicotinic acid a valuable addition to lipid-modifying therapy, especially in treating dyslipidemia associated with type 2 diabetes and metabolic syndrome, without adversely affecting glycemic control in the majority of patients (McCormack & Keating, 2005).

Anticancer Potential

Recent research has highlighted the potential anticancer properties of nicotinic acid derivatives. These compounds have demonstrated a wide variety of biological activities, which could be beneficial in the development of anticancer drugs. The importance of nicotinic acid and its derivatives in anticancer research stems from their ability to modulate enzyme activity, protein dynamics, and various transcription factors involved in cancer progression. This area of research is significant for its potential to lead to the development of new, efficient anticancer therapies (Jain, Utreja, Kaur, & Jain, 2020).

Pharmacological Research and Drug Development

Nicotinic acid and its derivatives have been the focus of pharmacological research aimed at elucidating their mechanisms of action and identifying potential therapeutic applications beyond lipid modification. This includes exploring the anti-inflammatory effects of nicotinic acid, which could have implications for treating a range of diseases characterized by inflammation. Additionally, the discovery of specific receptors for nicotinic acid, such as the G-protein-coupled receptor 109A (GPR109A), has opened new avenues for the development of drugs that could mimic the beneficial effects of nicotinic acid without the associated side effects, particularly in the context of cardiovascular disease prevention (Shen & Colletti, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-9(11(14)15)4-3-5-13-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRCGPLCZBPVIA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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